Cas no 1314698-97-9 (1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine)

1-(4-Bromo-3-chlorophenyl)cyclobutan-1-amine is a halogenated cyclobutylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a cyclobutane ring fused to an aromatic system substituted with bromo and chloro groups, offering steric and electronic modulation for targeted molecular interactions. The compound's rigid cyclobutyl scaffold enhances conformational stability, while the halogen substituents enable further functionalization via cross-coupling or nucleophilic substitution reactions. This makes it a versatile intermediate in synthetic chemistry, particularly for developing bioactive molecules. High purity and well-defined stereochemistry (if applicable) ensure reproducibility in research applications. Suitable for use in medicinal chemistry, it may serve as a building block for kinase inhibitors or other therapeutics.
1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine structure
1314698-97-9 structure
Product name:1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine
CAS No:1314698-97-9
MF:C10H11BrClN
Molecular Weight:260.558040857315
CID:5889797
PubChem ID:129955877

1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine
    • 1314698-97-9
    • EN300-1911580
    • インチ: 1S/C10H11BrClN/c11-8-3-2-7(6-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2
    • InChIKey: MVQBOKXDSMHUNA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1Cl)C1(CCC1)N

計算された属性

  • 精确分子量: 258.97634g/mol
  • 同位素质量: 258.97634g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 193
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 26Ų

1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1911580-0.05g
1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine
1314698-97-9
0.05g
$888.0 2023-09-17
Enamine
EN300-1911580-0.25g
1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine
1314698-97-9
0.25g
$972.0 2023-09-17
Enamine
EN300-1911580-10.0g
1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine
1314698-97-9
10g
$4236.0 2023-05-31
Enamine
EN300-1911580-2.5g
1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine
1314698-97-9
2.5g
$2071.0 2023-09-17
Enamine
EN300-1911580-10g
1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine
1314698-97-9
10g
$4545.0 2023-09-17
Enamine
EN300-1911580-1g
1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine
1314698-97-9
1g
$1057.0 2023-09-17
Enamine
EN300-1911580-1.0g
1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine
1314698-97-9
1g
$986.0 2023-05-31
Enamine
EN300-1911580-5.0g
1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine
1314698-97-9
5g
$2858.0 2023-05-31
Enamine
EN300-1911580-5g
1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine
1314698-97-9
5g
$3065.0 2023-09-17
Enamine
EN300-1911580-0.1g
1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine
1314698-97-9
0.1g
$930.0 2023-09-17

1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine 関連文献

1-(4-bromo-3-chlorophenyl)cyclobutan-1-amineに関する追加情報

Introduction to 1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine (CAS No. 1314698-97-9)

1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1314698-97-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine features a cyclobutane ring substituted with an amine group and a phenyl ring bearing bromine and chlorine atoms at the 4th and 3rd positions, respectively. The unique structural arrangement of this molecule imparts distinct chemical properties, making it a valuable scaffold for drug discovery and development.

The molecular structure of 1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine consists of a rigid cyclobutane core, which enhances metabolic stability, coupled with an aromatic phenyl moiety that facilitates interactions with biological targets. The presence of halogen atoms (bromine and chlorine) at specific positions on the phenyl ring increases the electrophilicity of the molecule, enabling further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex pharmacophores for therapeutic applications.

In recent years, 1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine has garnered attention in the synthesis of small-molecule inhibitors targeting various diseases. One notable area of research involves its application in developing kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. The cyclobutane ring's rigidity mimics the binding conformation of natural substrates, while the halogenated phenyl group allows for precise tuning of binding affinity through hydrogen bonding and hydrophobic interactions.

Recent studies have highlighted the potential of 1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine as a precursor in designing novel antimicrobial agents. The structural motif has been shown to disrupt bacterial cell wall synthesis by interfering with essential enzymes involved in peptidoglycan assembly. This mechanism offers a promising alternative to traditional antibiotics, addressing the growing challenge of antibiotic resistance. Researchers have demonstrated that modifications to the cyclobutane ring can enhance activity against Gram-positive and Gram-negative bacteria, underscoring its versatility.

The compound's utility extends to neurodegenerative diseases as well. Preliminary investigations suggest that derivatives of 1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine can modulate neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in conditions like Alzheimer's and Parkinson's disease. The ability to fine-tune the pharmacokinetic properties of these derivatives through structural optimization holds promise for developing next-generation therapeutics that improve patient outcomes.

From a synthetic chemistry perspective, 1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine serves as an excellent building block for exploring novel reaction pathways. The combination of functional groups—amine, bromine, and chlorine—provides multiple entry points for chemical manipulation. For instance, palladium-catalyzed cross-coupling reactions enable the introduction of aryl or heteroaryl groups at various positions on the phenyl ring, expanding the compound's chemical space for drug discovery.

The pharmaceutical industry has leveraged 1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine in high-throughput screening (HTS) campaigns to identify lead compounds for diverse therapeutic indications. Its scaffold has proven effective in generating molecules with inhibitory activity against enzymes such as proteases and phosphodiesterases. These enzymes are critical targets in diseases ranging from inflammation to metabolic disorders, making this compound a cornerstone in medicinal chemistry efforts.

In conclusion, 1-(4-bromo-3-chlorophenyl)cyclobutan-1-amine (CAS No. 1314698-97-9) represents a versatile and pharmacologically relevant compound with broad applications in drug discovery. Its unique structural features enable targeted modifications to optimize biological activity, while its stability under various conditions makes it suitable for industrial-scale synthesis. As research continues to uncover new therapeutic opportunities, this compound is poised to play an increasingly important role in developing innovative treatments for human diseases.

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